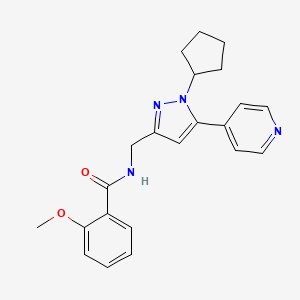![molecular formula C6H6Br2N2S B2894686 3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide CAS No. 2174000-03-2](/img/structure/B2894686.png)
3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound that contains both an imidazole and a thiazole ring, and its bromomethyl group makes it a valuable tool for organic synthesis. In
科学的研究の応用
Synthesis and Chemical Reactivity
Research has demonstrated the versatility of imidazo[4,3-b][1,3]thiazole derivatives in chemical synthesis. One study explored the specificities in bromination of imidazo[2,1-b]thiazole and its derivatives, revealing insights into the reactivity of these compounds under different conditions, which could be pertinent to manipulating the 3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide structure for various applications (Saldabol et al., 1975).
CO2 Capture
In the context of environmental chemistry, the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide led to the development of a new ionic liquid capable of capturing CO2 efficiently. This application showcases the potential of derivatives in creating solutions for greenhouse gas capture, which might extend to compounds like this compound (Bates et al., 2002).
Anticancer and Antioxidant Activities
The synthesis and biological evaluation of imidazo[2,1-b]thiazole derivatives have shown promising results in preliminary studies for anticancer and antioxidant activities. This suggests the potential of this compound in the development of new therapeutic agents (Hussein & Al-lami, 2022).
Antimicrobial and Antifungal Properties
Research into imidazo[2,1-b]thiazole derivatives has also uncovered their antimicrobial and antifungal properties. These findings could inform the use of this compound in the design of new antimicrobial agents, contributing to the fight against resistant strains of bacteria and fungi (Güzeldemirci & Küçükbasmacı, 2010).
Synthesis of Heterocyclic Compounds
The compound's bromomethyl group can act as a versatile building block in the synthesis of a wide range of heterocyclic compounds, including those with potential pharmacological applications. Studies on the synthesis of imidazo[2,1-b]thiazoles through reactions involving bromomethyl groups hint at the synthetic utility of this compound in constructing complex molecular architectures (Kamali et al., 2009).
作用機序
Target of Action
Compounds with similar structures, such as imidazothiazoles, have been found to exhibit a broad range of biological activities . They have been used as molecular scaffolds for synthetic, structural, and biomedical research .
Mode of Action
It is known that the most common approach for the assembly of imidazo-[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biological pathways, contributing to their diverse biological activities .
Pharmacokinetics
The compound’s physical form is a powder , which could potentially influence its bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit a broad range of biological activities, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound’s storage temperature is 4 degrees celsius , suggesting that temperature could potentially influence its stability.
生化学分析
Biochemical Properties
3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound is known to form covalent bonds with nucleophilic sites on biomolecules, such as cysteine residues in proteins. This interaction can lead to the inhibition of enzyme activity, making it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors. Additionally, 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide can act as a ligand in coordination chemistry, forming complexes with metal ions that are essential for various biochemical processes .
Cellular Effects
The effects of 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide on cellular processes are profound. This compound has been shown to influence cell signaling pathways by modifying key signaling proteins. For instance, it can inhibit kinases involved in phosphorylation cascades, thereby altering gene expression and cellular metabolism. Studies have demonstrated that 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . This makes it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide exerts its effects through several mechanisms. It binds covalently to the active sites of enzymes, leading to irreversible inhibition. This binding often involves the formation of a thioether bond with cysteine residues. Additionally, 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide can interact with DNA, causing strand breaks and inhibiting DNA replication and transcription. These interactions highlight its potential as a chemotherapeutic agent .
Temporal Effects in Laboratory Settings
The stability and effects of 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide over time have been extensively studied in laboratory settings. This compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide in cell cultures has shown sustained inhibition of cell proliferation and induction of cell death, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide vary with dosage. At low doses, it can selectively inhibit target enzymes without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These findings underscore the importance of dose optimization in therapeutic applications to minimize side effects while maximizing efficacy .
特性
IUPAC Name |
3-(bromomethyl)imidazo[5,1-b][1,3]thiazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S.BrH/c7-1-5-3-10-6-2-8-4-9(5)6;/h2-4H,1H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIBEWIHNNPIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N(C=N1)C(=CS2)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2174000-03-2 |
Source


|
| Record name | 3-(bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2894604.png)




![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2894612.png)

![2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2894615.png)
![2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2894617.png)
![2-Chloro-1-spiro[2.3]hexan-2-ylethanone](/img/structure/B2894619.png)

![N-(3,4-dimethoxyphenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2894624.png)

